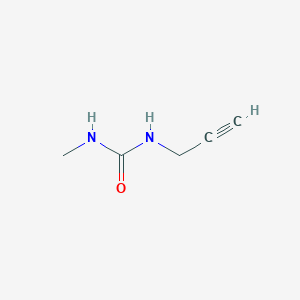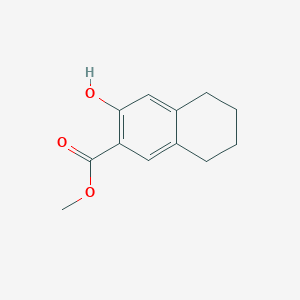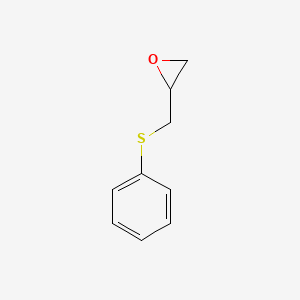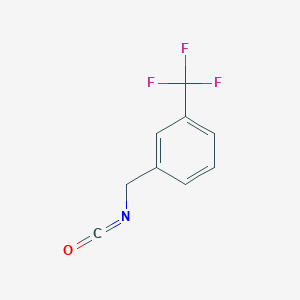
1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene
Descripción general
Descripción
“1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene” is a compound related to Leflunomide . It is also known by other names such as “4-(Trifluoromethyl)phenyl Isocyanate” and "Trifluoro-p-tolyl Isocyanate" .
Synthesis Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . A visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes for the synthesis of various gem-difluoro substituted homoallylic alcohols has been reported .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates has been a focus of recent research . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Aplicaciones Científicas De Investigación
1. Synthesis Optimization and Industrial Applications
1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene and related compounds like 1,3-Bis(isocyanatomethyl)benzene have been studied for their synthesis optimization and potential industrial applications. This substance exhibits high performance and excellent resistance to yellowing and weathering, making it suitable for use in optical polymer composite materials, construction, automotive, and other industries. The synthesis process, traditionally using toxic phosgene, has been the subject of research to develop safer, more environmentally friendly methods. Optimal synthesis conditions have been identified to maximize yield and efficiency (Jianxun et al., 2018).
2. Food Contact Materials Safety Evaluation
Research has also been conducted on the safety evaluation of 1,3-bis(isocyanatomethyl)benzene for use in food contact materials. Studies have shown that in water and gastric fluid simulants, it undergoes immediate and complete hydrolysis to 1,3-benzenedimethanamine. This compound has been tested for genotoxicity and deemed non-genotoxic in vivo, supporting its safe use in specific food contact applications (Flavourings, 2012).
3. Chemical Extraction and Separation Processes
Another area of application is in chemical extraction and separation processes. Studies have explored the use of related trifluoromethyl compounds in the liquid extraction of benzene from mixtures with aliphatic hydrocarbons. These studies contribute to the understanding of how these compounds can be used as solvents in various chemical processes (Requejo et al., 2015).
4. Catalytic Applications
Research into the catalytic applications of compounds like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, a related trifluoromethyl compound, has been conducted. This includes studies on trifluoromethylation of aromatic and heteroaromatic compounds, highlighting potential applications in various synthetic chemical processes (Mejía & Togni, 2012).
5. Synthesis of Novel Pesticides
The compound has been involved in the synthesis process of novel pesticides like bistrifluron. This involves a series of chemical reactions starting from related trifluoromethyl benzene compounds, demonstrating the role of these substances in developing new agricultural chemicals (An-chan, 2015).
6. Polyurethane Synthesis
The substance and its derivatives have been used in the rapid synthesis of polyurethanes under microwave conditions. This process represents an efficient method for producing polyurethanes, a widely used class of polymers, with applications in various fields (Hiroki et al., 2008)
Mecanismo De Acción
Target of Action
It is known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .
Mode of Action
Trifluoromethyl-containing compounds are known to undergo c–f bond activation in organic synthesis . This process involves the selective activation of one of the three equivalent C–F bonds present in the compound, leading to the synthesis of diverse fluorinated compounds .
Biochemical Pathways
The compound’s trifluoromethyl group is known to participate in the trifluoromethylation of carbon-centered radical intermediates . This process is a key step in the synthesis of various pharmaceuticals, agrochemicals, and materials .
Result of Action
The activation of the c–f bond in trifluoromethyl-containing compounds is a challenging task in organic synthesis, and significant progress has been made in this area .
Action Environment
It is known that the c–f bond is the strongest single bond in organic compounds, suggesting that the compound may exhibit stability under various environmental conditions .
Propiedades
IUPAC Name |
1-(isocyanatomethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-7(4-8)5-13-6-14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKJLDUKBCONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
52794-59-9 | |
| Record name | 1-(isocyanatomethyl)-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



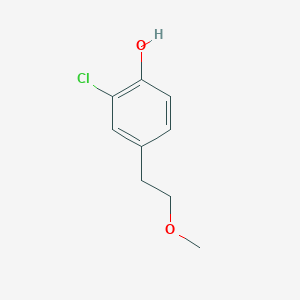
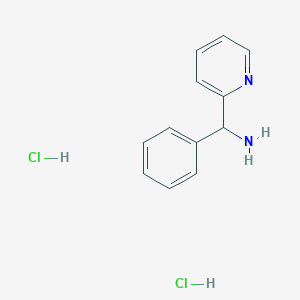
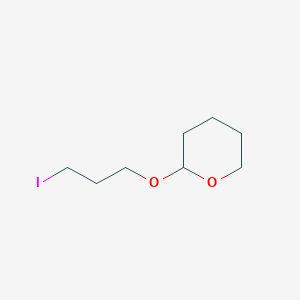
![2-[4-(Ethylsulfamoyl)phenyl]acetic acid](/img/structure/B3384074.png)
![4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384089.png)
![4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B3384094.png)
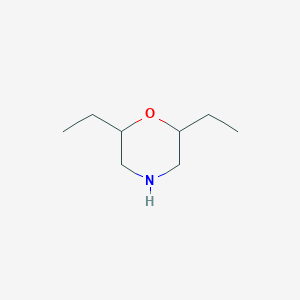
![1-{[3-(Benzyloxy)phenyl]methyl}piperazine](/img/structure/B3384114.png)
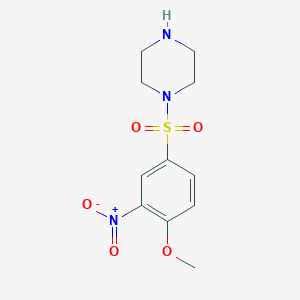
![2-[4-(Trifluoromethyl)phenyl]piperidine](/img/structure/B3384128.png)
![2H,3H,4H-pyrano[2,3-c]pyridine-6-carboxylic acid](/img/structure/B3384133.png)
